N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is a compound with the molecular formula C20H23N3O4 and a molecular weight of 369.42 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H23N3O4/c1-25-16-11-13 (12-17 (26-2)19 (16)27-3)20 (24)21-10-6-9-18-22-14-7-4-5-8-15 (14)23-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3, (H,21,24) (H,22,23) . This indicates that the compound has a benzimidazole core with a propyl linker attached to a trimethoxybenzamide group.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis and Characterization of Novel Aromatic Polyimides
Research by Butt et al. (2005) involved the synthesis and polymerization of new diamines, including 2-(4-aminophenoxy)methyl-5-aminobenzimidazole, with various acid dianhydrides. This process produced polyimides with high solubility in organic solvents and significant thermal stability, indicating potential applications in high-performance materials.
Anticancer Potential of Benzimidazole Derivatives
A study by Romero-Castro et al. (2011) synthesized and evaluated a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives for their anticancer properties. They discovered that certain compounds exhibited potent cytotoxicity against human neoplastic cell lines and induced apoptosis, suggesting potential for developing new anticancer drugs.
Benzimidazoles in Neuropeptide Y Receptor Antagonism
Research by Zarrinmayeh et al. (1998) focused on synthesizing benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs. The study identified specific structural modifications that maximized affinity for the Y1 receptor, contributing valuable information for designing targeted therapies in obesity management.
Design and Anticancer Activity of Chalcone-Benzimidazolium Salts
In their study, Yang et al. (2019) synthesized trimethoxyphenyl-derived chalcone-benzimidazolium salts and evaluated their cytotoxic activity against various human tumor cell lines. They found that certain compounds, particularly those with specific ring substituents, showed significant selective cytotoxicity, indicating potential for cancer treatment.
Kinesin Spindle Protein Inhibition for Cancer Treatment
The research by Theoclitou et al. (2011) identified a novel kinesin spindle protein (KSP) inhibitor with significant biochemical potency and suitable pharmaceutical properties for cancer treatment. The compound demonstrated the ability to induce cellular death by arresting cells in mitosis, highlighting its potential as an anticancer agent.
Benzimidazoles as Therapeutic Agents
A review by Salahuddin et al. (2017) summarized the role of benzimidazole derivatives in various pharmacological activities such as antiulcer, anthelmintic, antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. This comprehensive overview highlights the broad therapeutic potential of benzimidazole compounds in medicine.
Mécanisme D'action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The IL-6/JAK/STAT3 pathway plays a crucial role in the immune response, inflammation, and oncogenesis . By inhibiting this pathway, this compound can potentially disrupt these processes, particularly the growth and proliferation of cancer cells .
Pharmacokinetics
They are highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
The inhibition of the IL-6/JAK/STAT3 pathway by this compound can lead to the suppression of cancer cell growth and proliferation . This is due to the disruption of STAT3-mediated gene transcription, which is essential for these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and alter its activity .
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-10-6-9-18-22-14-7-4-5-8-15(14)23-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXROZPUDAYWUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.